molecular formula C12H9N3O2 B3023040 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 685107-38-4

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

Cat. No.: B3023040
CAS No.: 685107-38-4
M. Wt: 227.22 g/mol
InChI Key: SPUWGRXKFQCJJW-UHFFFAOYSA-N
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Description

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound featuring a fused pyrimidine-benzimidazole core with a methyl substituent at the 4-position and a carboxylic acid group at the 3-position. Its methyl group distinguishes it from analogs with bulkier or electron-withdrawing substituents, influencing its physicochemical and biological properties.

Properties

IUPAC Name

4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWGRXKFQCJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408309
Record name 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685107-38-4
Record name 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of 2-aminobenzimidazole with appropriate carboxylic acid derivatives. One common method includes heating the reactants under reflux in pyridine, which facilitates the formation of the pyrimidobenzimidazole scaffold . Another efficient approach involves the use of enamino ketones as building blocks, which are reacted in the presence of triethylamine in 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include pyridine, triethylamine, and various solvents like 1,4-dioxane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or enhance anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The methyl group at the 4-position differentiates this compound from analogs with ethyl, hydroxyl, or aromatic substituents. Key comparisons include:

Compound Name Substituents (Position) Key Properties Reference
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid Methyl (4), Carboxylic acid (3) High lipophilicity (inferred from methyl group)
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid Hydroxyl (4), Carboxylic acid (3) Polar, prone to hydrogen bonding; used as synthetic intermediate
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate Nitrophenyl (4), Trifluoromethyl (2), Ethyl ester (3) Electron-withdrawing groups enhance reactivity; ester reduces solubility
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate Trimethoxyphenyl (4), Ethyl ester (3) Higher molecular weight (423.46 g/mol); predicted pKa 5.0

Key Observations :

  • Carboxylic acid functionality allows salt formation, increasing aqueous solubility relative to ester analogs (e.g., ethyl esters in ).
Pharmacological Activity

While direct data on this compound is scarce, comparisons with structurally related compounds suggest trends:

Compound Class Biological Activity Mechanism/Effect Reference
Imidazo[1,2-a]benzimidazoles (e.g., RU series) Intraocular pressure reduction in rats Concentration-dependent efficacy; higher doses reduce AUC (area under curve)
Pyrimido[1,2-a]benzimidazole esters (e.g., ethyl morpholine derivatives) Enzyme modulation (e.g., A2B adenosine receptor antagonism) Substituents influence binding affinity; morpholine groups enhance target interaction
4-Hydroxy derivatives Intermediate for amide/ester prodrugs Improved bioavailability via ester hydrolysis

Key Observations :

  • The methyl group’s small size may enhance target binding compared to bulkier substituents (e.g., benzyl or morpholine groups) .
  • Carboxylic acid functionality could enable direct ionic interactions with biological targets, unlike ester prodrugs requiring metabolic activation .

Biological Activity

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzimidazole family, which is known for a wide range of pharmacological effects including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H10N4O2\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_2

This molecular formula indicates the presence of a methyl group at the 4-position of the pyrimido ring, which may influence its biological activity through steric effects.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may act on certain receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
  • Antimicrobial Activity : Like other benzimidazole derivatives, it may disrupt microbial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli6.25
This compoundS. aureus12.5

These results suggest that the compound has potent antibacterial properties comparable to established antibiotics .

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. Benzimidazole derivatives have shown efficacy against viral infections by inhibiting viral replication and entry into host cells. The specific mechanisms often involve interference with viral proteins essential for replication .

Antitumor Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : It can halt the progression of cancer cells through the cell cycle.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells.

Study on Antimicrobial Efficacy

A study conducted by Al-Blewi et al. evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated significant inhibition of growth against multiple pathogenic bacteria with MIC values as low as 6.25 μg/mL .

Research on Antitumor Effects

In another investigation focused on antitumor properties, researchers found that this compound demonstrated substantial cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 2
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

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